[1-(Cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Overview
Description
[1-(Cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that features both piperidine and piperazine moieties These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with cyclohexylmethyl chloride, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final product is often purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine and piperazine moieties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological targets. Its piperidine and piperazine moieties are known to interact with various receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against a range of conditions, including neurological disorders and infections.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of [1-(Cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine and piperazine rings can mimic natural substrates, allowing the compound to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-4-piperidinylmethanone
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
What sets [1-(Cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart is its dual piperidine and piperazine structure, which provides a unique combination of chemical properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O.C2H2O4/c27-23(26-17-15-25(16-18-26)22-9-5-2-6-10-22)21-11-13-24(14-12-21)19-20-7-3-1-4-8-20;3-1(4)2(5)6/h2,5-6,9-10,20-21H,1,3-4,7-8,11-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDSGQPFUQFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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